Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate
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Overview
Description
EINECS 280-299-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 280-299-4 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of EINECS 280-299-4 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous production processes. The industrial methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
EINECS 280-299-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
EINECS 280-299-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research into its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of EINECS 280-299-4 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
EINECS 280-299-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include:
- EINECS 280-299-3
- EINECS 280-299-5
- EINECS 280-299-6
Each of these compounds may have unique properties and applications, making EINECS 280-299-4 distinct in its own right.
Properties
CAS No. |
83249-31-4 |
---|---|
Molecular Formula |
C44H32N10Na4O12S2 |
Molecular Weight |
1048.9 g/mol |
IUPAC Name |
tetrasodium;2-[5-[3-(carboxylatomethoxy)-4-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C44H36N10O12S2.4Na/c1-23-41(43(45)53(51-23)29-13-9-25-5-3-7-37(31(25)19-29)67(59,60)61)49-47-33-15-11-27(17-35(33)65-21-39(55)56)28-12-16-34(36(18-28)66-22-40(57)58)48-50-42-24(2)52-54(44(42)46)30-14-10-26-6-4-8-38(32(26)20-30)68(62,63)64;;;;/h3-20,41-42,45-46H,21-22H2,1-2H3,(H,55,56)(H,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
InChI Key |
BKBHHQMXBMPRIM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=N)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=N)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C=C5)C)OCC(=O)[O-])OCC(=O)[O-])C7=CC8=C(C=CC=C8S(=O)(=O)[O-])C=C7.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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